molecular formula C15H24N2O4 B8145643 N-Nitrosometoprolol CAS No. 134720-05-1

N-Nitrosometoprolol

Cat. No.: B8145643
CAS No.: 134720-05-1
M. Wt: 296.36 g/mol
InChI Key: CHTOBGHTYDROBB-UHFFFAOYSA-N
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Description

N-Nitrosometoprolol is a derivative of metoprolol, a widely used beta-adrenergic blocker. This compound is formed through the nitrosation of metoprolol, resulting in the addition of a nitroso group to the molecule. This compound is known for its genotoxic properties, which have been studied extensively in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosometoprolol is synthesized by reacting metoprolol with sodium nitrite under acidic conditions. The reaction typically involves dissolving metoprolol in an aqueous solution, followed by the addition of sodium nitrite and hydrochloric acid. The reaction mixture is then stirred at a controlled temperature to facilitate the formation of this compound .

Industrial Production Methods: The process requires careful control of reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosometoprolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitrosometoprolol has several scientific research applications, including:

Mechanism of Action

N-Nitrosometoprolol exerts its effects primarily through its genotoxic properties. The nitroso group can interact with DNA, leading to the formation of DNA adducts and subsequent DNA fragmentation. This interaction can induce micronuclei formation in cells, which is a marker of genotoxicity. The compound’s mechanism of action involves the formation of reactive intermediates that can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

  • N-Nitrosopropranolol
  • N-Nitrosoatenolol
  • N-Nitrososotalol
  • N-Nitrosometaproterenol

Comparison: N-Nitrosometoprolol shares structural similarities with other nitrosamine derivatives of beta-adrenergic blockers. its unique properties, such as its specific genotoxic effects and the conditions under which it is formed, distinguish it from other similar compounds. For instance, while N-Nitrosopropranolol and N-Nitrosoatenolol also exhibit genotoxicity, the extent and nature of their effects can vary based on their chemical structure and the specific conditions of their formation .

Properties

IUPAC Name

N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTOBGHTYDROBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928723
Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134720-05-1, 138768-62-4
Record name N-Nitrosometoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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